![molecular formula C7H5FN2OS B049050 5-amino-6-fluorobenzo[d]thiazol-2(3H)-one CAS No. 111332-25-3](/img/structure/B49050.png)

5-amino-6-fluorobenzo[d]thiazol-2(3H)-one

Descripción general

Descripción

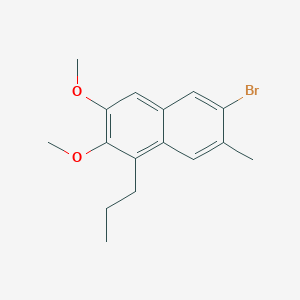

“5-amino-6-fluorobenzo[d]thiazol-2(3H)-one” is a compound that belongs to the benzothiazole family . Benzothiazole derivatives are known for their distinctive structures and broad spectrum of biological effects .

Synthesis Analysis

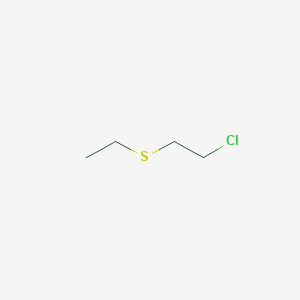

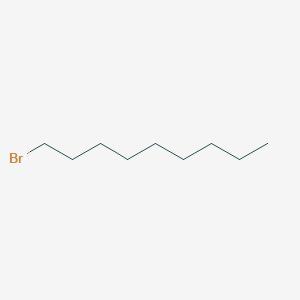

The synthesis of benzothiazole derivatives often involves reactions with 2-amino-6-chlorobenzothiazole or 2-amino-5-fluorobenzothiazole . For instance, in one synthesis method, a reaction involving 2-amino-6-chlorobenzothiazole or 2-amino-5-fluorobenzothiazole, acyl chloride, and triethylamine as a binding agent was carried out in dioxane .Molecular Structure Analysis

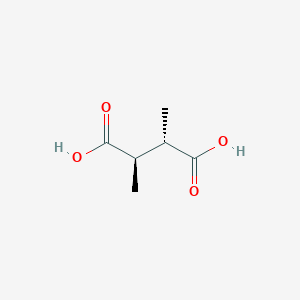

The molecular structure of benzothiazole derivatives is characterized by nuclear magnetic resonance (NMR), liquid chromatograph-mass spectrometer (LC-MS), and high-performance liquid chromatography (HPLC) .Chemical Reactions Analysis

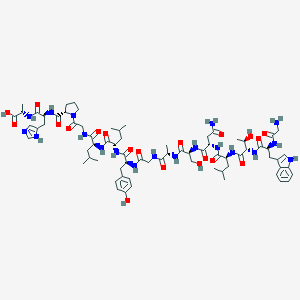

Benzothiazole derivatives have been found to exhibit significant biological activities, including anticancer and anti-inflammatory effects . The active compound 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (compound B7) was found to significantly inhibit the proliferation of certain cancer cells, decrease the activity of inflammatory factors IL-6 and TNF-α, and hinder cell migration .Direcciones Futuras

Benzothiazole derivatives, including “5-amino-6-fluorobenzo[d]thiazol-2(3H)-one”, hold promise for future research due to their broad spectrum of biological effects . Future studies could focus on exploring their potential applications in treating various diseases, including cancer and inflammatory conditions .

Propiedades

IUPAC Name |

5-amino-6-fluoro-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2OS/c8-3-1-6-5(2-4(3)9)10-7(11)12-6/h1-2H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNALLJGZMRGLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1NC(=O)S2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-6-fluorobenzo[d]thiazol-2(3H)-one | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B48970.png)